(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid
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Overview
Description
“®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid” is a derivative of DAP (Diaminopimelic acid) and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . It’s also known as a monoprotected derivative of DAP .
Synthesis Analysis
The synthesis of this compound involves the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .
Molecular Structure Analysis
The molecular structure of this compound is consistent with its proposed structures as per NMR, elemental analysis, and IR spectroscopic analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound are typically carried out in room-temperature ionic liquids. These reactions are used in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .
Physical and Chemical Properties Analysis
The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature. All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .
Scientific Research Applications
Synthesis of Renin Inhibitors
The compound has been utilized in the synthesis of angiotensinogen transition-state analogues as renin inhibitors. A specific synthesis described the creation of a protected carboxylic acid, acting as an intermediate for renin inhibitory peptides. These analogues demonstrated potent inhibitory effects on human plasma renin, with the glycol moiety mimicking the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis, suggesting its application in designing transition-state analogues for enzyme inhibition (Thaisrivongs et al., 1987).
Chemoenzymatic Synthesis
It has been synthesized through chemoenzymatic methods for creating amino acids. In one study, (R)- and (S)-4-Amino-3-methylbutanoic acids were synthesized from dimethyl 3-methylglutarate using pig liver esterase, indicating its utility in producing enantiomerically pure amino acids for further research and development (Andruszkiewicz et al., 1990).
Enzymatic Reduction
In another application, the compound served as a precursor in the enzymatic reduction process to produce biologically active substances. The research demonstrated the stereoselective formation of erythro-hydroxy esters and (R)-hydroxy esters, showcasing its potential in the biosynthesis of pharmacologically relevant molecules (Hashiguchi et al., 1992).
Synthesis of Natural Product Precursors
Furthermore, the compound has been a key intermediate in the synthesis of natural product precursors, such as the synthesis of β,γ-unsaturated α-amino acids from D-mannitol, highlighting its versatility and importance in synthetic organic chemistry (Xu Hua-jian, 2009).
Safety and Hazards
Future Directions
The future directions for this compound involve expanding the applicability of AAILs. This can be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Mechanism of Action
Target of Action
As a derivative of the amino acid valine , it may interact with biological systems in a similar manner to other amino acids and their derivatives .
Mode of Action
Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Given its structural similarity to valine, it may be involved in protein synthesis and other metabolic processes related to amino acids .
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a compound depend on its chemical structure, and in the case of Boc-N-methyl-D-Valine, its tert-butoxycarbonyl (Boc) group may influence its bioavailability .
Result of Action
As an amino acid derivative, it may contribute to protein synthesis and other cellular functions .
Properties
IUPAC Name |
(2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUAXAVJMJDPDH-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427033 |
Source
|
Record name | Boc-N-methyl-D-Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89536-85-6 |
Source
|
Record name | Boc-N-methyl-D-Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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